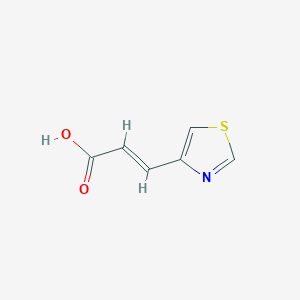

3-(1,3-Thiazol-4-yl)prop-2-enoic acid

Description

Overview of the Thiazole (B1198619) Moiety in Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govresearchgate.netglobalresearchonline.net Its prevalence is underscored by its presence in numerous FDA-approved drugs, where it contributes to a wide spectrum of therapeutic activities. nih.govfabad.org.tr The thiazole scaffold is a key component in drugs with applications as antimicrobial, antiretroviral, antifungal, and anti-inflammatory agents. globalresearchonline.netijarsct.co.in

The biological significance of the thiazole moiety can be attributed to its distinct physicochemical properties. The presence of nitrogen and sulfur atoms allows for diverse intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the aromatic nature of the thiazole ring provides a stable and versatile platform for chemical modification, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles. nih.govbohrium.com

Researchers have extensively explored thiazole derivatives for their potential in treating a multitude of diseases. These compounds have demonstrated promising activity as anticancer, antibacterial, antimalarial, antidiabetic, antioxidant, and antiviral agents. wisdomlib.orgresearchgate.net The thiazole nucleus is also a constituent of vitamin B1 (thiamine), highlighting its fundamental role in biological processes. ijarsct.co.intandfonline.com The adaptability of the thiazole ring makes it a privileged scaffold in drug discovery, continually inspiring the design and development of novel therapeutic agents. fabad.org.trbohrium.com

Interactive Table: Examples of FDA-Approved Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Class |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

Significance of α,β-Unsaturated Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The α,β-unsaturated carboxylic acid scaffold is a fundamental structural motif in both organic synthesis and medicinal chemistry, valued for its reactivity and presence in a wide array of biologically active molecules. chemistryviews.orgwikipedia.org This functional group consists of a carboxylic acid conjugated to an alkene, a combination that imparts unique chemical properties and reactivity. wikipedia.org

In organic synthesis, α,β-unsaturated carboxylic acids are versatile building blocks. chemistryviews.org Their conjugated system allows for a variety of chemical transformations, including conjugate additions (Michael additions), Diels-Alder reactions, and various hydrogenation reactions. wikipedia.orgresearchgate.net The ability to selectively functionalize either the alkene or the carboxylic acid moiety makes them valuable intermediates in the synthesis of complex organic molecules. nih.govorganic-chemistry.org

From a medicinal chemistry perspective, the α,β-unsaturated carboxylic acid moiety is found in numerous natural products and pharmaceutical agents. chemistryviews.orgnih.gov The presence of this scaffold can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. acs.orgresearchgate.net However, it is also recognized that this moiety can be a structural alert, as its electrophilic nature can lead to covalent interactions with biological nucleophiles, a mechanism that can be exploited in drug design but also carries potential for toxicity. nih.gov Despite these considerations, the strategic incorporation of α,β-unsaturated carboxylic acids continues to be a valuable tool in the development of new therapeutic agents. nih.govresearchgate.net

Historical Context of 3-(1,3-Thiazol-4-yl)prop-2-enoic Acid in Scientific Literature

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical context, its emergence in scientific literature is a logical progression stemming from established synthetic methodologies for both thiazoles and α,β-unsaturated carboxylic acids. The synthesis of thiazole derivatives has a long history, with methods like the Hantzsch thiazole synthesis being fundamental in heterocyclic chemistry. nih.govresearchgate.net Similarly, the preparation of α,β-unsaturated carboxylic acids through reactions such as the Wittig or Horner-Wadsworth-Emmons reactions has been a staple in organic synthesis for decades. chemistryviews.orgresearchgate.net

The scientific interest in compounds like this compound is rooted in the broader exploration of thiazole-containing compounds for their biological activities. Research into various substituted thiazolepropanoic acid derivatives has been undertaken to explore their potential as antimicrobial and anticancer agents. nih.govnih.gov For instance, studies have reported the synthesis and biological evaluation of related structures, such as 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. researchgate.netnih.gov

The specific isomer (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid is commercially available from several chemical suppliers, indicating its utility in research and development. guidechem.com The synthesis of such compounds generally involves the condensation of a thiazole aldehyde with a compound providing the acrylic acid moiety, a standard synthetic transformation. The continued appearance of this and similar structures in chemical catalogs and research articles underscores the ongoing interest in the chemical space defined by the combination of thiazole and α,β-unsaturated carboxylic acid functionalities.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOCDJVRALXCG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-17-3 | |

| Record name | (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1,3 Thiazol 4 Yl Prop 2 Enoic Acid

Established Synthetic Routes for 3-(1,3-Thiazol-4-yl)prop-2-enoic Acid and Related Structures

The construction of the this compound framework can be achieved through several synthetic methodologies. These routes primarily focus on the formation of the thiazole (B1198619) ring and the subsequent or concurrent introduction of the prop-2-enoic acid side chain.

Hantzsch Thiazole Synthesis and its Adaptations for Thiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and can be adapted to produce precursors for this compound. nih.govwikipedia.org This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For the synthesis of the target molecule, a key precursor would be a 4-substituted thiazole.

Adaptations of the Hantzsch synthesis often involve multicomponent reactions, which can enhance efficiency. For instance, a one-pot synthesis can yield substituted thiazole derivatives by reacting an α-haloketone, a thioamide or thiourea, and another carbonyl compound. researchgate.netasianpubs.org The versatility of this method allows for the introduction of various substituents on the thiazole ring, which can then be further modified to introduce the prop-2-enoic acid side chain.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-haloketone | Thioamide | Condensation | Thiazole derivative | wikipedia.org |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

Condensation Reactions Involving Thiazole and Prop-2-enoic Acid Precursors

A direct and common method for attaching the prop-2-enoic acid side chain to a pre-formed thiazole ring is through condensation reactions. A key precursor for this approach is thiazole-4-carbaldehyde. This aldehyde can undergo condensation with compounds containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a suitable base.

This type of reaction, often a Knoevenagel or a similar condensation, is a powerful tool for forming carbon-carbon double bonds. The reaction between thiazole-4-carbaldehyde and malonic acid, followed by decarboxylation, directly yields this compound.

| Thiazole Precursor | Reagent | Reaction Type | Product |

| Thiazole-4-carbaldehyde | Malonic acid | Knoevenagel Condensation | This compound |

Modern Catalytic Approaches for C-C Bond Formation in α,β-Unsaturated Systems

Modern organic synthesis has seen the development of powerful catalytic methods for carbon-carbon bond formation. For the synthesis of α,β-unsaturated systems like this compound, transition-metal-catalyzed cross-coupling reactions are particularly relevant.

While not as commonly reported for this specific molecule, methods like the Heck reaction could theoretically be employed. This would involve the coupling of a 4-halothiazole with acrylic acid or one of its esters, catalyzed by a palladium complex. Such catalytic methods often offer high efficiency and functional group tolerance. nih.gov Additionally, copper-catalyzed methods have been developed for the synthesis of α,β-unsaturated carbonyl compounds. nih.gov

Derivatization Strategies and Functional Group Interconversions of the this compound Scaffold

The this compound molecule possesses two primary sites for chemical modification: the carboxylic acid moiety and the thiazole ring. This allows for a wide range of derivatization strategies to be employed.

Modifications at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups. Standard organic transformations can be applied to achieve these modifications.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to modify the steric and electronic properties of the molecule.

Amidation: Reaction of the carboxylic acid with an amine, often activated by a coupling agent, leads to the formation of an amide. This introduces a nitrogen-containing functional group and allows for the attachment of a wide variety of substituents.

These derivatizations are crucial for tuning the biological activity and physicochemical properties of the parent compound.

| Reaction Type | Reagents | Functional Group Conversion |

| Esterification | Alcohol, Acid catalyst | Carboxylic acid to Ester |

| Amidation | Amine, Coupling agent | Carboxylic acid to Amide |

Substitutions on the Thiazole Ring System

The thiazole ring itself can be a target for substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. wikipedia.orgnih.gov The reactivity of the thiazole ring towards electrophilic and nucleophilic substitution is influenced by the existing substituents.

Deprotonation of the C2-H proton with a strong base can generate a nucleophilic species that can react with various electrophiles. wikipedia.org Halogenation of the thiazole ring can also provide a handle for further functionalization through cross-coupling reactions, enabling the introduction of aryl, alkyl, or other groups. researchgate.net The specific positions on the thiazole ring that are most susceptible to substitution depend on the reaction conditions and the electronic nature of the ring.

Stereochemical Control and Isomeric Transformations (e.g., E/Z Isomerization)

The geometry of the carbon-carbon double bond in this compound is a critical determinant of its physicochemical properties and biological activity. The E (trans) and Z (cis) isomers can exhibit distinct characteristics, making stereochemical control during synthesis and the ability to interconvert isomers topics of significant chemical importance.

Several classical olefination reactions can be employed for the synthesis of this compound, with the choice of method often dictating the resulting stereochemistry.

Knoevenagel Condensation: A common route to α,β-unsaturated acids is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group. wikipedia.org In the synthesis of this compound, this would typically involve the condensation of thiazole-4-carboxaldehyde (B1332969) with malonic acid, often in the presence of a basic catalyst like piperidine (B6355638) in a solvent such as pyridine (B92270) (the Doebner modification). wikipedia.orgorganic-chemistry.org This method generally favors the formation of the thermodynamically more stable E (trans) isomer. researchgate.net The reaction proceeds through a β-hydroxy carbonyl intermediate, which then undergoes dehydration. The stability of the final conjugated system drives the preferential formation of the E-isomer. wikipedia.org

| Reaction | Reactants | Catalyst/Solvent | Predominant Isomer |

| Knoevenagel Condensation | Thiazole-4-carboxaldehyde, Malonic acid | Piperidine/Pyridine | E (trans) |

| Wittig Reaction (Stabilized Ylide) | Thiazole-4-carboxaldehyde, (Carbethoxymethylene)triphenylphosphorane (B24862) | - | E (trans) |

| Wittig Reaction (Unstabilized Ylide) | Thiazole-4-carboxaldehyde, Methylenetriphenylphosphorane | - | Z (cis) |

Wittig Reaction: The Wittig reaction provides a versatile method for alkene synthesis with predictable stereochemical outcomes based on the nature of the phosphonium (B103445) ylide used. wikipedia.orglibretexts.org

Stabilized Ylides: When thiazole-4-carboxaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), the reaction typically yields the (E)-alkene with high selectivity. wikipedia.org The stability of the ylide allows for reversible initial addition to the aldehyde, leading to the thermodynamically favored anti-oxaphosphetane intermediate, which decomposes to the E-alkene.

Unstabilized Ylides: Conversely, the use of unstabilized ylides (e.g., Ph₃P=CH₂) with aldehydes generally results in the formation of the (Z)-alkene as the major product. libretexts.org The reaction proceeds via a kinetically controlled, irreversible formation of the syn-oxaphosphetane, which then decomposes to the Z-alkene.

Isomeric Transformations (E/Z Isomerization): Interconversion between the E and Z isomers of this compound can be achieved through several methods, most notably photochemical isomerization. Analogous to other α,β-unsaturated acids like cinnamic acid, irradiation with ultraviolet (UV) light can induce isomerization. researchgate.netresearchgate.net The process involves the excitation of the π-electrons to a π* excited state, where rotation around the carbon-carbon single bond is facilitated. Upon relaxation back to the ground state, a mixture of both E and Z isomers is typically formed, allowing for the isolation of the desired isomer. The composition of the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength. researchgate.net Thermal isomerization is also a possibility, though it often requires higher energy input and may lead to decomposition. researchgate.net

Application of Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. eurekaselect.comjusst.org The Hantzsch thiazole synthesis, a cornerstone for creating the thiazole ring, can be significantly accelerated under microwave conditions. nih.govresearchgate.net For the synthesis of precursors to this compound, microwave-assisted reactions can offer a more energy-efficient and rapid alternative to prolonged heating. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. tandfonline.comscilit.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.com The synthesis of thiazole derivatives has been shown to be amenable to ultrasonic conditions, often proceeding faster and with higher efficiency than conventional methods. mdpi.combohrium.comnih.gov This technique can be employed in various steps of the synthesis of this compound, potentially reducing energy consumption and reaction times. mdpi.com

Green Solvents and Catalysts: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Research into the synthesis of thiazole derivatives has explored the use of greener solvents such as water, ionic liquids, and deep eutectic solvents. nih.govmdpi.com

Water: Performing reactions in aqueous media is highly desirable from a green chemistry perspective.

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, making them an environmentally friendlier option. mdpi.comresearchgate.net

Biocatalysts: The use of biocatalysts, such as chitosan-based materials, is another promising green approach. These catalysts are derived from renewable resources, are biodegradable, and can often be reused multiple times without significant loss of activity. mdpi.combohrium.comnih.gov

| Green Chemistry Technique | Advantages | Relevance to Thiazole Synthesis |

| Microwave Irradiation | Reduced reaction times, increased yields, higher purity. eurekaselect.comjusst.org | Acceleration of Hantzsch thiazole synthesis and other key steps. nih.govnih.gov |

| Ultrasound Irradiation | Enhanced reaction rates, improved yields, milder conditions. tandfonline.com | Efficient synthesis of the thiazole ring and its derivatives. mdpi.combohrium.comnih.gov |

| Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, potential for recycling. mdpi.com | Alternative reaction media for the synthesis of thiazoles, avoiding VOCs. nih.gov |

| Green Catalysts (e.g., Chitosan) | Renewable, biodegradable, reusable. mdpi.com | Catalyzing the formation of thiazole derivatives under mild conditions. bohrium.comnih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Structural Elucidation and Advanced Analytical Techniques in the Study of 3 1,3 Thiazol 4 Yl Prop 2 Enoic Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the electronic and vibrational states of atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-(1,3-Thiazol-4-yl)prop-2-enoic acid, the chemical shifts and coupling constants of the protons provide definitive evidence for its structure. The protons of the thiazole (B1198619) ring typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the thiazole ring is expected to resonate at a distinct chemical shift, as are the protons at the C5 position. The acrylic acid moiety gives rise to characteristic signals for the vinyl protons, with their coupling constant confirming the trans or cis configuration of the double bond. The acidic proton of the carboxyl group is also observable, often as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is typically found significantly downfield. The carbons of the double bond and the thiazole ring resonate in characteristic regions, allowing for their unambiguous assignment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to further confirm the structural assignments by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Representative ¹H NMR Spectral Data This table is a representation of expected values. Actual experimental values may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole-H2 | 8.90 - 9.10 | s | - |

| Thiazole-H5 | 7.40 - 7.60 | s | - |

| α-vinyl H | 6.30 - 6.50 | d | ~16 |

| β-vinyl H | 7.60 - 7.80 | d | ~16 |

Table 2: Representative ¹³C NMR Spectral Data This table is a representation of expected values. Actual experimental values may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Thiazole-C2 | 150 - 155 |

| Thiazole-C4 | 145 - 150 |

| Thiazole-C5 | 115 - 120 |

| α-C (vinyl) | 120 - 125 |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching of the alkene and the thiazole ring would be observed in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both the aromatic thiazole ring and the vinyl group would be present at their characteristic frequencies.

Table 3: Characteristic IR Absorption Bands This table is a representation of expected values. Actual experimental values may vary.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C (Alkene) | 1620-1640 | Medium |

| C=N (Thiazole) | 1500-1550 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could involve the loss of the carboxyl group (-COOH) or the cleavage of the acrylic acid side chain from the thiazole ring. The fragmentation of the thiazole ring itself would also produce characteristic ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the thiazole ring and the acrylic acid moiety. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture of the compound.

Advanced Chromatographic and Separation Techniques for Purity Analysis and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. A suitable reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, can be developed to achieve a sharp, symmetrical peak for this compound. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

This HPLC method would be crucial for determining the purity of synthesized batches of the compound. Moreover, it could be adapted to separate the (E) and (Z) isomers of the acrylic acid, should the synthesis yield a mixture. The high resolution of HPLC allows for the quantification of each isomer, which is essential for structure-activity relationship studies.

Structure Activity Relationship Sar Studies of 3 1,3 Thiazol 4 Yl Prop 2 Enoic Acid and Its Analogs

Elucidation of Key Pharmacophoric Features within the 3-(1,3-Thiazol-4-yl)prop-2-enoic Acid Scaffold

The biological activity of this compound and its analogs is intrinsically linked to the distinct features of its two primary components: the thiazole (B1198619) ring and the prop-2-enoic acid side chain. The thiazole nucleus is a cornerstone in many biologically active molecules, acting as a crucial pharmacophore. nih.govglobalresearchonline.netglobalresearchonline.net

The thiazole ring's aromatic nature, arising from the delocalization of pi (π) electrons across the five-membered ring, provides a rigid scaffold for the precise orientation of functional groups. nih.govresearchgate.net This ring system possesses an amphiphilic character, with both hydrophobic and hydrophilic regions, a quality that can enhance its ability to permeate bacterial cell membranes. globalresearchonline.net The presence of both a sulfur atom (an electron donor) and a nitrogen atom (an electron acceptor) within the ring creates a unique electronic environment, allowing for a wide range of intermolecular interactions with biological targets. nih.gov

Modifications at various positions of the thiazole ring have been shown to produce compounds with a broad spectrum of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The core scaffold, therefore, consists of the thiazole ring, which primarily governs target recognition and binding, and the prop-2-enoic acid moiety, which modulates activity and pharmacokinetic properties.

Impact of Substituents on the Thiazole Ring on Biological Activity

The introduction of substituents onto the thiazole ring is a key strategy for modulating the biological activity of the this compound scaffold. The nature, size, and position of these substituents can profoundly influence the compound's electronic and steric properties, thereby affecting its interaction with target proteins. globalresearchonline.netresearchgate.net

The electronic properties of substituents on the thiazole ring play a critical role in determining biological activity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's potency and selectivity.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) increase the electron density of the thiazole ring. This can enhance the ring's basicity and nucleophilicity. globalresearchonline.net In some studies, the presence of EDGs on a phenyl ring attached to the thiazole core was found to increase antibacterial activity. science.gov For example, SAR studies have confirmed that a methoxy group can lead to higher antitumor activity compared to a halogen group. ijper.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), halogens (-F, -Cl, -Br), and cyano (-CN) decrease the electron density of the thiazole ring, reducing its basicity and nucleophilicity. globalresearchonline.net Interestingly, this can be beneficial for certain biological activities. For instance, the presence of EWGs has been shown to increase antifungal activity. science.gov In some series of compounds, derivatives substituted with fluorine and chlorine displayed potent action against fungal strains like A. niger. ijper.org However, the effect can be target-dependent, as the incorporation of strong EWGs on a phenyl ring attached to the thiazole moiety has also resulted in a dramatic loss of antiviral activity in other contexts. science.gov

| Group Type | Examples | General Effect on Thiazole Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OCH3, -CH3 | Increases electron density, basicity, and nucleophilicity | Can increase antibacterial and anticancer activity | globalresearchonline.netscience.govijper.org |

| Electron-Withdrawing (EWG) | -NO2, -Cl, -F, -Br | Decreases electron density, basicity, and nucleophilicity | Can increase antifungal activity; effects can be target-dependent | globalresearchonline.netscience.govijper.org |

Beyond electronic influence, the size and spatial arrangement of substituents (steric effects) are critical factors in the SAR of thiazole derivatives. Bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, improve binding by occupying a specific hydrophobic pocket.

Studies have shown that increasing the size of substituents at the 5-position of the thiazole ring (in the order of H < Me < Et < i-Pr) can improve potency for certain targets. researchgate.net However, this is not a universal rule. In other cases, substitution with larger groups, such as amides or large heterocycles, has been found to decrease or even cancel biological activity. nih.gov The replacement of a bulkier substituent with a smaller one has also been observed to enhance activity in specific compound series. nih.gov This highlights a delicate balance where the substituent must be of an optimal size and shape to complement the topology of the biological target.

The position of a substituent on the thiazole ring is a crucial determinant of its biological effect due to the ring's non-uniform electron distribution. ijper.org The C2, C4, and C5 positions exhibit distinct chemical reactivities.

C2-Position: This position is the most electron-deficient, making it susceptible to nucleophilic attack. ijper.org

C4-Position: This position is considered electronically almost neutral. ijper.org

C5-Position: This position is slightly electron-rich, making it the preferred site for electrophilic substitution. ijper.org

This inherent electronic differentiation means that placing the same substituent at different positions can lead to vastly different biological outcomes. For example, SAR studies on certain anticancer agents revealed that the presence of a methoxy group on a phenyl ring attached to the C2 position of the thiazole, combined with a fluorine substitution at the C5 position of an indole (B1671886) ring, was crucial for high activity. nih.gov Similarly, for a different class of inhibitors, SAR analysis showed that as the number of methyl group substituents at either the C4 or C5 position increased, a reduction in antimicrobial activity was observed. ijper.org The specific substitution pattern is therefore a key element to consider in the design of potent and selective analogs.

| Position on Thiazole Ring | Electronic Character | Reactivity Preference | Impact on SAR | Reference |

|---|---|---|---|---|

| C2 | Electron-deficient | Nucleophilic attack | Substituents here often play a key role in binding to target enzymes or receptors. | ijper.org |

| C4 | Nearly neutral | Substitution can modulate steric and electronic properties without drastic changes to core reactivity. | Activity is sensitive to substituent size and nature at this position. | nih.govijper.org |

| C5 | Slightly electron-rich | Electrophilic attack | Substituents can influence interactions within hydrophobic pockets of a target. | nih.govijper.orgresearchgate.net |

Role of the Prop-2-enoic Acid Moiety in Activity Modulation

The prop-2-enoic acid (acrylic acid) moiety is not merely a linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of the scaffold. The carboxylic acid group (-COOH) is a key functional handle that can participate in crucial intermolecular interactions. As a hydrogen bond donor and acceptor, it can form strong ionic bonds or hydrogen bonds with basic amino acid residues (such as arginine or lysine) in a protein's active site.

Furthermore, the α,β-unsaturated carbonyl system in the propenoic acid moiety makes it a potential Michael acceptor. This feature allows for the possibility of forming a covalent bond with nucleophilic residues, such as cysteine, within a target protein, which can lead to irreversible inhibition and prolonged biological effect. Studies on structurally related 3-aminopropanoic acid derivatives have shown that modifications to this side chain, such as converting the carboxylic acid to a carbohydrazide, can lead to compounds with potent antiproliferative effects, highlighting the importance of this moiety in modulating activity. mdpi.com

Conformational Analysis and its Influence on SAR

The this compound molecule is not a static, planar structure. Rotation is possible around the single bonds connecting the thiazole ring to the propenoic acid chain. This conformational flexibility allows the molecule to adopt various three-dimensional shapes (conformers). The specific conformation that the molecule adopts when binding to its biological target is critical for its activity.

Comparative SAR Studies with Related Heterocyclic Prop-2-enoic Acid Derivatives (e.g., Thiophene (B33073), Furan (B31954), Triazole Analogs)

The structure-activity relationship (SAR) of this compound and its analogs is further illuminated by comparing their biological activities with those of other five-membered heterocyclic prop-2-enoic acid derivatives. The replacement of the thiazole ring with other heterocycles such as thiophene, furan, and triazole can significantly impact the molecule's physicochemical properties and its interaction with biological targets. This comparative analysis helps in understanding the role of the heterocyclic core in modulating activity.

Thiophene Analogs

Thiophene is a common bioisostere for the thiazole ring. The replacement of the thiazole moiety in this compound with a thiophene ring to give 3-(thiophen-2-yl)prop-2-enoic acid or 3-(thiophen-3-yl)prop-2-enoic acid can influence the compound's electronic and steric properties. Thiophene-based acrylic acids have been investigated for a variety of biological activities, including antimicrobial and anti-inflammatory effects.

SAR studies on thiophene derivatives have shown that the nature and position of substituents on the thiophene ring are crucial for their biological activity. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position enhanced both antioxidant and antibacterial activities compared to hydroxyl or methyl substituents. nih.gov While these are not prop-2-enoic acid derivatives, they highlight the importance of substitution patterns on the thiophene ring. In the context of prop-2-enoic acids, the electron-donating or withdrawing nature of substituents on the thiophene ring would be expected to modulate the reactivity of the acrylic acid moiety and its interaction with target enzymes or receptors.

Furan Analogs

Furan is another five-membered heterocycle that is often considered as a bioisosteric replacement for thiazole and thiophene. The oxygen atom in the furan ring, being more electronegative than the sulfur in thiophene, can alter the electronic distribution and hydrogen bonding capacity of the molecule. Studies on 3-(furan-2-yl)prop-2-enoic acid and its derivatives have revealed significant antimicrobial properties. nih.gov

Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their activity against various bacteria and fungi. nih.gov These findings indicate that the furan scaffold, in conjunction with a propanoic acid side chain, can confer potent antimicrobial effects. Comparative studies between furan and thiophene derivatives have sometimes shown that furan analogs exhibit different activity profiles, which can be attributed to the differences in electronegativity and the ability to form hydrogen bonds. ijabbr.com

The following table summarizes the antimicrobial activity of some furan-based propanoic acid derivatives.

| Compound | Heterocycle | Substituent | Target Organism | Activity (MIC in µg/mL) |

| 1 | Furan | 3-phenyl | Escherichia coli | 64 |

| 2 | Furan | 3-(p-tolyl) | Staphylococcus aureus | >64 |

| 3 | Furan | 3-(o-tolyl) | Candida albicans | 64 |

This data is synthesized from studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives for illustrative purposes. nih.gov

Triazole Analogs

Triazoles, with three nitrogen atoms in the five-membered ring, introduce significant changes in the electronic properties and hydrogen bonding potential compared to thiazole, thiophene, and furan. Both 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives have been extensively studied in medicinal chemistry for a wide range of biological activities, including antifungal, antiviral, and enzyme inhibitory effects. nih.gov

The incorporation of a triazole ring into a prop-2-enoic acid scaffold can lead to potent enzyme inhibitors. For example, triazole derivatives have been investigated as inhibitors of enzymes like urease and α-glucosidase. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, facilitating strong interactions with the active sites of enzymes.

A study on 1,2,4-triazole derivatives containing a propionic acid moiety highlighted their potential as anti-inflammatory agents. nih.gov Although these were propionic acid rather than propenoic acid derivatives, the study demonstrated that the nature of the substituents on the triazole ring significantly influenced the biological activity. This underscores the tunability of the triazole scaffold in designing targeted therapeutic agents.

The following table presents data on the enzyme inhibitory activity of some triazole derivatives, illustrating the potential of this heterocyclic core.

| Compound | Heterocycle | Target Enzyme | IC50 (µM) |

| 4 | 1,2,4-Triazole | Urease | 10.46 |

| 5 | 1,2,4-Triazole | α-Glucosidase | >50 |

This data is derived from studies on acrylic acid derivatives with enzyme inhibitory activity for illustrative comparison. nih.gov

Biological Activity Profiling and Mechanistic Investigations of 3 1,3 Thiazol 4 Yl Prop 2 Enoic Acid and Its Derivatives

Antimicrobial Properties and Associated Biological Pathways

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities, attributable to various mechanisms of action that disrupt essential cellular processes in bacteria and fungi. nih.govjchemrev.commdpi.com

Derivatives of 3-(1,3-Thiazol-4-yl)prop-2-enoic acid and related thiazole compounds have shown considerable antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.govmdpi.com The mechanisms underlying this activity are diverse and target critical bacterial functions. jchemrev.com

One key mechanism involves the inhibition of bacterial cell division. Certain thiazole-quinolinium derivatives have been found to disrupt the dynamic assembly and Z-ring formation of the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. rsc.orgsemanticscholar.org This disruption leads to an elongated cell morphology and ultimately inhibits bacterial proliferation. rsc.org Other established antibacterial mechanisms for thiazole-containing compounds include the inhibition of essential metabolic pathways, such as the synthesis of vital B complex vitamins, and the disruption of cell wall synthesis by inhibiting peptidoglycan production. jchemrev.com

Research has identified numerous thiazole derivatives with potent antibacterial action. For instance, certain compounds have shown significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. rsc.orgtandfonline.com The antibacterial potency of these derivatives is often influenced by the specific chemical groups attached to the thiazole ring. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain(s) | Mechanism of Action/Effect | Reference(s) |

|---|---|---|---|

| Thiazole-Quinolinium Derivatives | MRSA, VRE, E. coli, K. pneumoniae | Stimulates FtsZ polymerization, disrupting cell division. | rsc.orgsemanticscholar.org |

| Chalcone-Based Thiazole Derivatives | S. typhimurium, E. coli, M. flavus, B. cereus | General antibacterial activity. | biointerfaceresearch.com |

| 3-Thiazol-4-yl-1-carba-1-dethiacephalosporins | S. aureus, S. pneumoniae, H. influenzae, E. coli, K. pneumoniae | Potent activity against Gram-positive and Gram-negative bacteria. | nih.gov |

The antifungal properties of thiazole derivatives are also well-documented, with significant activity observed against pathogenic fungi such as Candida albicans. nih.govnih.govnih.gov The mechanism of action for these compounds often involves disruption of the fungal cell wall and/or cell membrane integrity. nih.govnih.gov

Studies on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated high antifungal activity against various C. albicans isolates. nih.govnih.gov The mode of action is believed to be related to their influence on the structure of the fungal cell wall and interference with the ion permeability of the cell membrane. nih.gov The lipophilicity (the ability to dissolve in fats or lipids) of these derivatives appears to correlate with their antifungal efficacy. nih.gov

Some thiazole derivatives have shown promising results comparable to or even exceeding standard antifungal agents. nih.gov For example, certain thiazolyl-pyrazoles exhibited respectable effectiveness against C. albicans. researchgate.net The versatility of the thiazole scaffold allows for the development of compounds with potent and broad-spectrum antifungal activities. nih.govrsc.org

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain(s) | Mechanism of Action/Effect | Reference(s) |

|---|---|---|---|

| Thiazole Derivatives with Cyclopropane System | Candida albicans | Disruption of fungal cell wall and/or cell membrane. | nih.govnih.gov |

| Thiazolyl-Pyrazole Derivatives | Candida albicans | General antifungal activity. | researchgate.net |

Antitumor and Antiproliferative Activities: Molecular Targets and Cellular Mechanisms

The thiazole nucleus is a constituent of several anticancer drugs, and derivatives of this compound have emerged as promising candidates for cancer therapy due to their ability to interfere with various molecular targets and cellular pathways crucial for tumor growth and survival. nih.govnih.govresearchgate.netjptcp.com

A primary mechanism of the antitumor action of thiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. rsc.orgnih.govresearchgate.net

Tyrosine Kinases: Many thiazole derivatives have been designed as inhibitors of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Overexpression of VEGFR-2 is a major driver of tumor angiogenesis (the formation of new blood vessels). By blocking this receptor, these compounds can inhibit vascular proliferation in tumors. mdpi.com Some thiazole-containing compounds have also been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and B-RAF, offering a multi-pronged approach to cancer therapy. nih.gov

B-RAF: The B-RAF kinase is a component of the MAPK signaling pathway, and its mutation (e.g., V600E) leads to uncontrolled cell growth. nih.govnapier.ac.uk Novel thiazole derivatives have been synthesized as potent and selective inhibitors of the B-RAFV600E mutant kinase, with some showing superior activity to existing drugs like dabrafenib. nih.govresearchgate.netrsc.org These inhibitors function by binding to the kinase domain and blocking downstream signaling. researchgate.net

Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. benthamdirect.comingentaconnect.comnih.gov While primarily a target for herbicides, the inhibition of PPO by certain thiazole compounds highlights their potential to interfere with fundamental metabolic pathways that could also be relevant in cancer cells. benthamdirect.comingentaconnect.comresearchgate.net

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Compound Class | Effect | Reference(s) |

|---|---|---|---|

| Tyrosine Kinases (e.g., VEGFR-2, EGFR) | Thiazole-based derivatives | Inhibition of tumor angiogenesis and cell signaling. | mdpi.comnih.gov |

| B-RAF (V600E mutant) | Phenyl sulfonyl-thiazole derivatives, Imidazo[2,1-b]thiazoles | Inhibition of the MAPK pathway, blocking cell proliferation. | nih.govnapier.ac.ukresearchgate.netrsc.org |

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics is a proven strategy for cancer treatment. nih.govnih.gov Certain thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

A novel series of thiazole-naphthalene derivatives demonstrated significant antiproliferative activity by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting the dynamic equilibrium of microtubule formation and leading to cell cycle arrest in the G2/M phase, which ultimately triggers cell death. nih.gov

Inducing apoptosis, or programmed cell death, is a key objective of cancer therapy. researchgate.net Thiazole derivatives have been shown to trigger apoptosis in cancer cells through multiple pathways. nih.govnih.govfrontiersin.orgrsc.org

One mechanism involves the generation of reactive oxygen species (ROS). nih.govnih.gov Increased ROS levels can lead to mitochondrial dysfunction and activate downstream apoptotic signaling. nih.gov For example, a thiazole derivative known as MSt-2 was found to induce rapid ROS formation, leading to the activation of both the intrinsic (mitochondria-dependent) and extrinsic apoptotic pathways, evidenced by caspase-8 and caspase-3 activation and DNA fragmentation. nih.gov

Other thiazole derivatives induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, compound 5, a novel thiazole derivative, was shown to increase the levels of pro-apoptotic proteins Bax and Bim in glioma cells while cleaving PARP1 and caspase-3. nih.gov Furthermore, studies on bis-thiazole derivatives have confirmed their ability to induce significant apoptosis in ovarian and cervical cancer cell lines, often associated with cell cycle arrest. frontiersin.org

Table 4: Compound Names Mentioned

| Compound Name/Class |

|---|

| This compound |

| Thiazole-quinolinium derivatives |

| Chalcone-based thiazole derivatives |

| 3-Thiazol-4-yl-1-carba-1-dethiacephalosporins |

| Thiazole derivatives with cyclopropane system |

| Thiazolyl-pyrazole derivatives |

| Phenyl sulfonyl-thiazole derivatives |

| Imidazo[2,1-b]thiazole derivatives |

| Aryl thiazole compounds |

| Thiazole-naphthalene derivatives |

| MSt-2 |

| Compound 5 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) |

| Bis-thiazole derivatives |

Anti-inflammatory and Analgesic Potentials

Thiazole derivatives are widely recognized for their anti-inflammatory and analgesic properties. nih.govresearchgate.netnih.gov Research has shown that the thiazole nucleus is a key pharmacophore in the development of new anti-inflammatory agents. globalresearchonline.netijastnet.com

A study on imidazo[2,1-b] nih.govnih.govontosight.aithiadiazole derivatives, which are structurally related to the thiazole family, revealed that certain synthesized compounds exhibited superior anti-inflammatory activity compared to the standard drug, diclofenac, in a carrageenan-induced rat paw edema model. nih.gov Notably, these compounds also demonstrated a safer profile with no ulcerogenic activity detected. nih.gov Another investigation into 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones found that these compounds possess significant analgesic activity, as evaluated by the acetic acid writhing test, alongside moderate anti-inflammatory properties. nih.gov

The anti-inflammatory mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) is linked to the inhibition of prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes. researchgate.net To enhance the efficacy and reduce the gastrointestinal side effects associated with the carboxylic acid moiety in many NSAIDs, researchers have focused on derivatizing this group with various heterocyclic systems, including thiazoles. researchgate.net For example, new thiazolidine-4-one derivatives of ibuprofen (B1674241) were synthesized to create compounds with both anti-inflammatory and antioxidant effects. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govontosight.aithiadiazole derivatives | Carrageenan-induced rat paw edema | Compound 5c showed better anti-inflammatory activity than diclofenac. Compounds 5g, 5i, 5j had comparable antinociceptive activity to diclofenac. | nih.gov |

| 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones | Acetic acid writhing test (analgesic) | Compounds 2c, 2f, 2h were the most active analgesic agents. | nih.gov |

| (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1 ) | Carrageenan-induced Rat hind paw method | Showed maximum anti-inflammatory activity among the tested derivatives. | ijastnet.com |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) & Carrageenin-induced inflammation (rat) | Inhibited writhing by up to 49.5% and reduced inflammation by up to 43.3%. | nih.gov |

Antiviral Activities

The development of novel antiviral agents is a critical area of research, and thiazole derivatives have emerged as promising candidates. nih.govnih.gov These compounds have been reported to inhibit a wide spectrum of viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV, HCV), and human immunodeficiency viruses (HIV). nih.gov

One study focused on the synthesis and antiviral screening of new bis-1,3-thiazole derivatives. researchgate.net These compounds were tested in vitro against Poliovirus, Influenza A (H1N1), HBV, and HCV, aiming to identify new antiviral scaffolds. researchgate.net Another research effort synthesized and evaluated new derivatives of 2-aminothiazole, which showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV. researchgate.net The most potent compound in this series had an EC50 of 6.6 μM. researchgate.net The same study also found that some of the synthesized compounds exhibited moderate activity against Coxsackie Virus (CVB-2) and HIV-1. researchgate.net

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives have been designed and synthesized, showing excellent protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com One derivative, in particular, was found to be more effective than the commercial agent ningnanmycin, inhibiting the spread of the virus in the host plant. mdpi.com

Table 2: Antiviral Activity of Selected Thiazole Derivatives

| Compound Type | Target Virus | Activity (EC50) | Reference |

|---|---|---|---|

| Oxindole (B195798) derivative 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 μM | researchgate.net |

| Oxindole derivative 13 | Coxsackie Virus (CVB-2) | >40 μM | researchgate.net |

| Triazole derivative 73 | Coxsackie Virus (CVB-2) | >18 μM | researchgate.net |

| Various oxindole and triazole derivatives | HIV-1 | Moderate activity (>16 – >59 μM) | researchgate.net |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative E2 | Tobacco Mosaic Virus (TMV) | 203.5 μg/mL | mdpi.com |

Other Emerging Biological Activities

Beyond their well-established anti-inflammatory and antiviral roles, derivatives of this compound are being investigated for a range of other important biological functions.

Thiazole-containing compounds are known to possess antioxidant capabilities. nih.govnih.govresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of inflammation and other diseases. researchgate.net

In one study, novel thiazole derivatives were synthesized and screened for their in vitro antioxidant properties. ijastnet.com The investigation, which included total antioxidant capacity, DPPH radical scavenging, and nitric oxide scavenging assays, identified two derivatives as the most active radical scavengers. ijastnet.com Another research effort involved synthesizing new thiazolidine-4-one derivatives of ibuprofen with the specific goal of creating compounds that combine both anti-inflammatory and antioxidant effects. researchgate.net The results indicated that cyclization to the thiazolidine-4-one structure led to an increased antioxidant potential compared to the parent compounds. researchgate.net Similarly, other studies have confirmed the antioxidant potential of various thiazole and thiazolidinone derivatives. mdpi.commdpi.comsemanticscholar.org

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives A1 and A2 | DPPH, Nitric oxide, lipid peroxidation scavenging | Noticed as the most active radical scavengers. | ijastnet.com |

| Thiazolidine-4-one derivatives of ibuprofen (4e, 4m ) | DPPH radical scavenging | Showed the highest activity, comparable to vitamin E. | researchgate.net |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones (7a, 7b, 7c, 7e, 7j ) | DPPH radical scavenging | Showed higher IC50 values than the standard, ascorbic acid. |

The ability to modulate the immune system is a significant therapeutic goal. A series of carboxyalkylthio-substituted thiazole-carboxylic acids were synthesized and evaluated for their immunomodulatory effects, specifically macrophage activation and stimulation of the delayed-type hypersensitivity (DTH) reaction. nih.gov The compound [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, also known as tiprotimod, demonstrated the broadest immunological activity and was selected for further investigation. nih.gov

In a different study, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was assessed for its immunomodulatory effects. mdpi.com Research showed that this compound significantly elevated levels of the anti-inflammatory cytokine TGF-β1, suggesting a potential mechanism for resolving inflammation through the selective modulation of cytokine profiles. mdpi.com Furthermore, chalcone (B49325) derivatives (1,3-diphenyl-2-propen-1-one), which share a structural similarity with the prop-2-enoic acid backbone, have been shown to modulate the functions of various immune cells, including granulocytes, macrophages, and T-lymphocytes. researchgate.net

Malaria remains a significant global health issue, and the search for new therapeutic agents is ongoing. Thiazole-containing compounds have been identified as having potential antimalarial activity. nih.govnih.govresearchgate.net

A synthetic analog of a 3-alkylpyridine marine alkaloid, 10-(4,5-dihydrothiazol-2-yl)thio)decan-1-ol), which incorporates a thiazoline (B8809763) ring, was developed and tested for its antimalarial properties. nih.gov When incorporated into a nanoemulsion, this compound demonstrated potent in vitro antimalarial activity against Plasmodium falciparum, with an IC50 value of 1.32 µM, and also significantly reduced parasitemia in vivo. nih.gov In another study, phytochemical investigation of plant extracts led to the isolation of several compounds, with 3,3′,4-tri-O-methylellagic acid showing high antiplasmodial activity against a multidrug-resistant strain of P. falciparum. malariaworld.org

Thiazole derivatives have also shown promise as antidiabetic agents. nih.gov The thiazolidinedione (TZD) class of drugs, which are structurally related to thiazoles, are well-known for their use in treating type 2 diabetes. nih.govmdpi.com

Researchers have synthesized and evaluated N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The proposed mechanism of action involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov In other work, newly synthesized 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones were evaluated and found to possess potent antidiabetic effects in hyperglycemic rats, with some compounds showing stronger activity than the reference drug, rosiglitazone.

Anthelmintic Activity

Thiazole derivatives have been a subject of investigation for their potential as anthelmintic agents, addressing the global health issue of helminthic infections. Research into this class of compounds has revealed significant activity against parasitic worms, with some derivatives showing potency comparable to or exceeding that of standard drugs.

In one study, a series of novel thiazole derivatives were synthesized and evaluated for their anthelmintic properties against the Indian adult earthworm, Pheretima posthuma. All the synthesized compounds demonstrated notable anthelmintic activity. Among the tested compounds, two derivatives, identified as IVc and IVe, were found to be particularly potent, with their activity levels rivaling the standard anthelmintic drug, Mebendazole.

To understand the mechanism of action, molecular docking studies were performed. These in-silico analyses suggested that the synthesized thiazole derivatives, specifically compounds IVa, IVc, and IVe, likely exert their anthelmintic effect by inhibiting the protein β-tubulin, a crucial target for many anthelmintic drugs. The thiazole ring is a core component of various naturally occurring bioactive molecules, including Vitamin B1 (thiamine) and penicillins, and its derivatives are explored for a range of therapeutic applications due to their favorable metabolic and non-carcinogenic properties. The general anthelmintic potential of the thiazole nucleus continues to drive research into new derivatives to combat parasitic infections and the growing concern of anthelmintic resistance.

| Compound | Activity against Pheretima posthuma | Comparison to Standard (Mebendazole) | Proposed Target |

|---|---|---|---|

| IVc | Potent | Comparable/Potent | β-tubulin |

| IVe | Potent | Comparable/Potent | β-tubulin |

| IVa | Significant | - | β-tubulin |

Anticonvulsant Activity

The thiazole scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. Its structural features have been incorporated into various derivatives, leading to compounds with significant efficacy in preclinical models of epilepsy. Thiazole-containing compounds are investigated for their ability to modulate neuronal excitability, a key factor in seizure generation.

A study focused on thiazole-bearing hybrids incorporating 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores identified several compounds with excellent anticonvulsant activity. mdpi.com Specifically, compounds 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) , 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) , and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) demonstrated notable efficacy in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) seizure test. mdpi.com

Further research into novel thiazolidin-4-one substituted thiazole derivatives also yielded promising results. In this series, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative. biointerfaceresearch.com The anticonvulsant potential of these compounds was evaluated using the MES and subcutaneous pentylenetetrazole (scPTZ) methods, which represent different types of seizure activity. biointerfaceresearch.comnih.gov The general anticonvulsant activity of the thiazole moiety is often attributed to its ability to act as a constrained pharmacophore at relevant biological targets within the central nervous system. biointerfaceresearch.com

| Compound ID | Chemical Name | Anticonvulsant Test Models | Observed Activity |

|---|---|---|---|

| Ib | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | PTZ, MES | Excellent |

| IId | 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | PTZ, MES | Excellent |

| IIj | (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester | PTZ, MES | Excellent |

| PTT6 | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES, scPTZ | Most active in its series |

Plant Growth Promotion

Beyond medicinal applications, derivatives of thiazole-containing propanoic acids have demonstrated beneficial effects in agriculture as plant growth promoters. These compounds can influence various aspects of plant development, leading to improved yield and quality.

Specifically, the compound 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was investigated for its effect on rapeseed (Brassica napus). nih.govresearchgate.net Application of this derivative was found to significantly promote the growth of rapeseed plants. nih.gov The treatment led to a notable increase in seed yield, with yields ranging from 2.07 to 2.44 tonnes per hectare, which was 19% to 40% higher compared to the control group. nih.gov The highest seed yield was achieved when seedlings were treated with a 150 mg/L solution of the compound. nih.gov

In addition to boosting yield, the application of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid also enhanced the biochemical content of the seeds. nih.gov Both the oil and protein content of the rapeseed increased following treatment. The most significant increase in oil (334 kg/t ) and protein (31.2 mg/100g) was observed at a concentration of 75 mg/L. nih.gov At this concentration, the protein content was double that of the untreated control samples. nih.gov This highlights the potential of specific thiazole derivatives to serve as valuable tools in sustainable agriculture for enhancing crop productivity.

| Parameter | Concentration | Result | Improvement vs. Control |

|---|---|---|---|

| Seed Yield | 150 mg/L | 2.44 t/ha | 40% increase |

| Oil Content | 75 mg/L | 334 kg/t | Highest observed |

| Protein Content | 75 mg/L | 31.2 mg/100g | 2-fold increase |

Computational Chemistry and Molecular Modeling Studies of 3 1,3 Thiazol 4 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of chemical compounds. irjweb.comejosat.com.tr For 3-(1,3-Thiazol-4-yl)prop-2-enoic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be utilized to determine its optimized geometry, vibrational frequencies, and various electronic parameters. irjweb.comejosat.com.tr

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a deeper understanding of the molecule's behavior in chemical reactions. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for Thiazole (B1198619) Derivatives

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 to 0.25 eV⁻¹ |

Note: The values presented are illustrative and based on general findings for thiazole derivatives; specific values for this compound would require dedicated calculations.

Molecular Docking and Ligand-Protein Interaction Studies to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. physchemres.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, molecular docking studies can be performed against various biological targets to explore its potential therapeutic applications.

The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. amazonaws.com The results provide insights into the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. amazonaws.comresearchgate.net Visualization of the docked complex allows for a detailed analysis of the key amino acid residues involved in the interaction. amazonaws.com

Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative with a Target Protein

| Parameter | Description | Example Result |

| Binding Energy | The estimated free energy of binding | -7.5 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed | 2 (with Ser120, Gly121) |

| Interacting Residues | Key amino acid residues in the binding pocket | Tyr50, Phe100, Leu110, Ser120, Gly121 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For a series of derivatives of this compound, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). researchgate.net Various molecular descriptors, representing different aspects of the chemical structure, would then be calculated for each compound.

Descriptor Selection and Statistical Analysis in QSAR

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

The quality and predictive power of a QSAR model are assessed using various statistical parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model to the training data, while the cross-validated squared correlation coefficient (q²) assesses its internal predictive ability. researchgate.net External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new molecules. researchgate.net

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Squared Correlation Coefficient) | Measures the fraction of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| Predicted R² (for test set) | A measure of the external predictive ability of the model. | > 0.5 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another important computational tool used in drug discovery. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific biological target. nih.gov

A pharmacophore model can be generated based on a set of known active molecules. nih.gov This model can then be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. nih.govmdpi.com

Molecular Dynamics Simulations to Understand Conformational Dynamics and Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a ligand-protein complex. nih.gov

For this compound, an MD simulation of its complex with a target protein, obtained from molecular docking, can be performed. The simulation would reveal the stability of the binding pose and the key interactions over the course of the simulation. Analysis of the trajectory can provide insights into the flexibility of different parts of the protein and the ligand, and can help to refine the understanding of the binding mechanism. nih.gov

Table 4: Common Analyses Performed in Molecular Dynamics Simulations

| Analysis | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions, indicating the flexibility of different regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |

| Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) | Provides an estimate of the binding affinity of the ligand to the protein. |

Pre Clinical Development and Applications of the Thiazole Prop 2 Enoic Acid Scaffold

In Vitro Biological Evaluations (e.g., Cell-based Assays for Cytotoxicity, Enzyme Inhibition)

The initial stages of pre-clinical assessment for the thiazole-prop-2-enoic acid scaffold and its analogues involve extensive in vitro testing to determine their biological activity and mechanism of action at a cellular level. These evaluations primarily include cytotoxicity assays against various cancer cell lines and enzyme inhibition studies to identify specific molecular targets.

Cytotoxicity Screening: